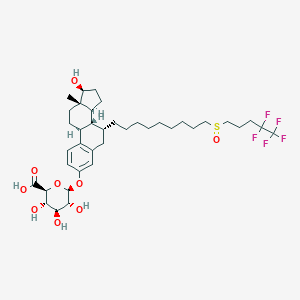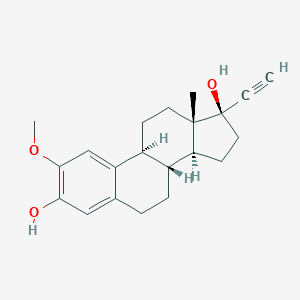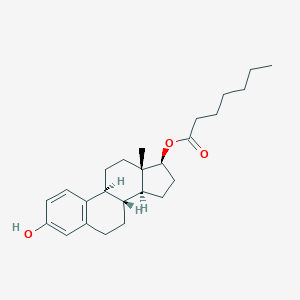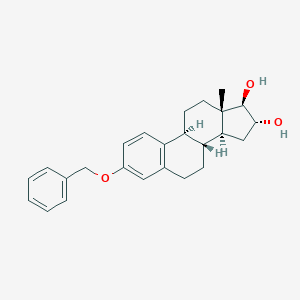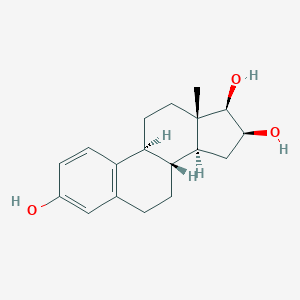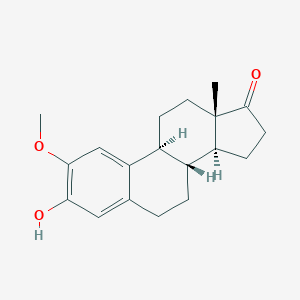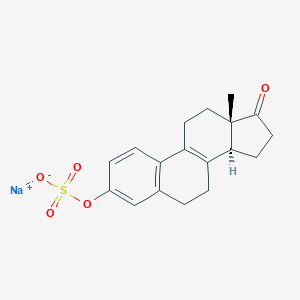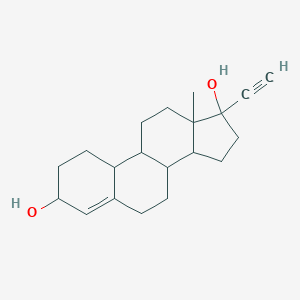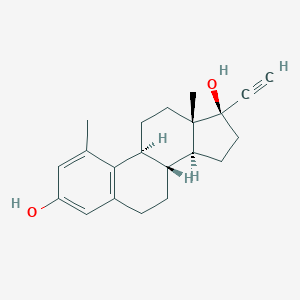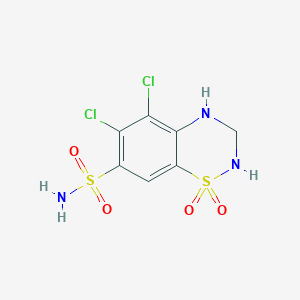
5-氯代氢氯噻嗪
描述
5-氯氢氯噻嗪是氢氯噻嗪的衍生物,氢氯噻嗪是一种常用的噻嗪类利尿剂,用于治疗高血压和水肿。 它以其通过抑制肾脏中肾小管重吸收机制而增加钠、钾、氯和碳酸氢根离子排泄的能力而闻名 .
科学研究应用
作用机制
5-氯氢氯噻嗪的作用机制涉及抑制肾脏远端小管中钠和氯的重吸收。这会导致尿量增加和血容量减少,最终降低血压。 该化合物还通过激活血管平滑肌中的钙激活钾通道引起血管舒张 .
生化分析
Biochemical Properties
5-Chlorohydrochlorothiazide plays a crucial role in biochemical reactions by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water. The compound interacts with various enzymes and proteins, including the sodium-chloride symporter and carbonic anhydrase. The interaction with the sodium-chloride symporter is competitive, where 5-Chlorohydrochlorothiazide binds to the transporter, blocking the binding of sodium and chloride ions .
Cellular Effects
5-Chlorohydrochlorothiazide affects various types of cells and cellular processes. In renal cells, it inhibits the reabsorption of sodium and chloride, leading to increased urine output and decreased blood volume. This diuretic effect helps in reducing hypertension. Additionally, 5-Chlorohydrochlorothiazide influences cell signaling pathways by altering the balance of electrolytes, which can impact gene expression and cellular metabolism. The compound has been shown to decrease the activity of the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Molecular Mechanism
The molecular mechanism of 5-Chlorohydrochlorothiazide involves its binding to the sodium-chloride symporter in the distal convoluted tubules. By competitively inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to their excretion. This action reduces blood volume and lowers blood pressure. Additionally, 5-Chlorohydrochlorothiazide inhibits carbonic anhydrase, which plays a role in the reabsorption of bicarbonate ions. This inhibition further enhances the diuretic effect of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorohydrochlorothiazide have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to compensatory mechanisms in the body. Studies have shown that the initial diuretic effect is robust, but over time, the body adapts by increasing the activity of other sodium reabsorption pathways. Long-term use of 5-Chlorohydrochlorothiazide can lead to electrolyte imbalances, such as hypokalemia, which need to be monitored .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chlorohydrochlorothiazide vary with different dosages. At low doses, the compound effectively reduces blood pressure and increases urine output without significant adverse effects. At higher doses, toxic effects such as severe electrolyte imbalances, dehydration, and renal dysfunction can occur. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits .
Metabolic Pathways
5-Chlorohydrochlorothiazide is primarily excreted unchanged in the urine, indicating minimal metabolism. The compound interacts with enzymes such as carbonic anhydrase, which plays a role in its diuretic effect. The inhibition of carbonic anhydrase by 5-Chlorohydrochlorothiazide reduces the reabsorption of bicarbonate ions, contributing to the excretion of sodium and chloride .
Transport and Distribution
Within cells and tissues, 5-Chlorohydrochlorothiazide is transported and distributed primarily through passive diffusion. The compound binds to plasma proteins, which facilitates its distribution throughout the body. It is predominantly localized in the kidneys, where it exerts its diuretic effects. The binding to plasma proteins also helps in maintaining a steady concentration of the compound in the bloodstream .
Subcellular Localization
5-Chlorohydrochlorothiazide is localized in the distal convoluted tubules of the kidneys, where it interacts with the sodium-chloride symporter. The compound does not undergo significant post-translational modifications, and its activity is primarily determined by its binding to the transporter. The localization in the distal convoluted tubules is crucial for its diuretic effect, as this is where sodium and chloride reabsorption occurs .
准备方法
5-氯氢氯噻嗪的制备涉及一个两步过程。首先,合成粗氢氯噻嗪,然后进行纯化以获得高纯度结晶氢氯噻嗪。 此过程确保总纯度为 99.9% 或更高 . 工业生产方法通常涉及使用诸如丙酮和二氯甲烷之类的溶剂,以及诸如十二烷基硫酸钠和吐温 80 之类的表面活性剂 .
化学反应分析
5-氯氢氯噻嗪会经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原的硼氢化钠。 这些反应形成的主要产物包括甲醛、噻嗪和氨基苯磺酸衍生物 .
相似化合物的比较
5-氯氢氯噻嗪类似于其他噻嗪类利尿剂,如氯噻嗪和氢氯噻嗪。 它在形成高纯度结晶结构方面具有独特性,杂质很少 . 其他类似化合物包括 5,6-二氯-3,4-二氢-2H-1,2,4-苯并噻嗪-7-磺酰胺和 5-氯-2,4-二磺酰氨基苯重氮 .
属性
IUPAC Name |
5,6-dichloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O4S2/c8-5-3(17(10,13)14)1-4-7(6(5)9)11-2-12-18(4,15)16/h1,11-12H,2H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNKBIJVLZUERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5233-42-1 | |
| Record name | 5-Chlorohydrochlorothiazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005233421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROHYDROCHLOROTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ0VQ8J83H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the absorption rate of HCT-55 compare to other sulfonamide diuretics and what is its relationship to diuretic action?
A1: Research suggests that after oral administration, HCT-55 disappears from the gastrointestinal tract faster than other tested sulfonamide diuretics, including Hydrochlorothiazide (HCT), Benzthiazide (CT-S), Chlorothiazide (CT), and 3-diethylaminomethyl-hydrochlorothiazide (HCT-16) []. This rapid absorption correlates with a faster rate of urinary excretion, suggesting a potential link between rapid absorption and potent diuretic action [].
Q2: Does HCT-55 utilize the same renal transport mechanism as other known compounds?
A2: Evidence suggests that HCT-55, similar to HCT and Hydroflumethiazide (HFT), exhibits a high slice-to-medium (S/M) ratio in rat renal slice uptake studies, indicating significant accumulation in kidney tissues []. This uptake is affected by similar factors that influence the transport of para-aminohippuric acid (PAH), penicillin G, and Diodrast, suggesting a shared renal transport mechanism []. This shared mechanism may contribute to the diuretic action of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



